molecular formula C20H16BrN3O6S2 B11420561 Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11420561
M. Wt: 538.4 g/mol
InChI Key: DKNSZWJMAGGXII-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrimidine ring, a bromobenzenesulfonyl group, and a benzoate ester, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the sulfonylated pyrimidine.

    Acetamido Linkage Formation: The acetamido group is formed by reacting the sulfanyl compound with acetic anhydride.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction between the acetamido compound and methyl 4-hydroxybenzoate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound’s ability to interact with proteins and enzymes makes it a potential candidate for drug development. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a bromine atom and a benzoate ester, lacking the pyrimidine and sulfonyl groups.

    Methyl 2-(4-bromobenzenesulfonyl)acetate: Contains the bromobenzenesulfonyl group but lacks the pyrimidine ring and the acetamido linkage.

    Methyl 4-(2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate, also known as C716-0602, is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H16BrN3O6S2
  • Molecular Weight : 503.6 g/mol
  • IUPAC Name : Methyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
  • SMILES : COC(c(cccc1)c1NC(CSC(NC1=O)=NC=C1S(c(cc1)ccc1Br)(=O)=O)=O)=O

The structural complexity of this compound suggests a diverse range of biological interactions due to its sulfonyl and dihydropyrimidinone groups.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antibacterial Activity : Studies have shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes necessary for bacterial survival .
  • Antifungal Properties : Similar derivatives have demonstrated antifungal activity, particularly against strains resistant to conventional treatments. This is attributed to their ability to interfere with fungal cell membrane synthesis or function .
  • Anti-inflammatory Effects : The anti-inflammatory potential is significant, with some studies suggesting that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .
  • Analgesic Activity : Some derivatives have been evaluated for analgesic effects in animal models, showing promise in pain relief comparable to established analgesics .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their function. This is particularly relevant in bacterial and fungal targets where enzyme inhibition leads to cell death.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory and pain pathways, thus reducing symptoms associated with these conditions.

Case Study 1: Antibacterial Efficacy

A study published in 2022 explored the synthesis of several sulfonamide derivatives similar to this compound. The results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving animal models, a related compound showed a reduction in paw edema when administered prior to inflammatory stimuli. The results suggested that the compound could inhibit the cyclooxygenase (COX) pathway, leading to decreased production of prostaglandins associated with inflammation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntibacterialEnzyme inhibition
AntifungalCell membrane disruption
Anti-inflammatoryCOX pathway inhibition
AnalgesicReceptor modulation

Properties

Molecular Formula

C20H16BrN3O6S2

Molecular Weight

538.4 g/mol

IUPAC Name

methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

DKNSZWJMAGGXII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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